molecular formula C20H27NO B4061108 4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide

4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide

Cat. No.: B4061108
M. Wt: 297.4 g/mol
InChI Key: HLBPPZAZLUZNQM-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methyl-2-adamantylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or adamantane derivatives.

Scientific Research Applications

4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting their function. Additionally, the benzamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Another adamantane derivative with similar structural features.

    4-methylbenzoic acid: Shares the benzamide moiety but lacks the adamantane structure.

    N-adamantylbenzamide: Similar structure but without the methyl groups.

Uniqueness

4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide is unique due to the presence of both the adamantane and benzamide moieties, which impart distinct chemical and biological properties. The combination of these two functional groups enhances the compound’s stability, rigidity, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-13-3-5-16(6-4-13)19(22)21-12-20(2)17-8-14-7-15(10-17)11-18(20)9-14/h3-6,14-15,17-18H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPPZAZLUZNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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